molecular formula C11H11N5O3S B2872489 4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 745069-21-0

4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2872489
CAS No.: 745069-21-0
M. Wt: 293.3
InChI Key: SVWFOZWCJHAJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound offered for research and development purposes. This substance features a 1,2,4-triazin-5-one core, a privileged scaffold in medicinal chemistry known for its diverse interactions with biological targets . The structure is substituted with a 4-nitrobenzylsulfanyl group at the 3-position, which may influence its electronic properties and binding affinity. Researchers are investigating this compound within the context of developing novel bioactive molecules. Derivatives of 1,2,4-triazine and related 1,2,4-triazoles have been extensively reported to possess a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties . The presence of the 4-nitrophenyl moiety may be of particular interest for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific enzymatic targets. This product is intended for use in chemical and pharmaceutical research laboratories. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

4-amino-6-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-7-10(17)15(12)11(14-13-7)20-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWFOZWCJHAJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The compound has the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol. The structure includes a triazine core with an amino group and a nitrophenyl methylsulfanyl substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H11N5O3S
Molecular Weight293.3 g/mol
Purity≥ 95%

Synthesis

The synthesis of 4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multi-step reactions starting from readily available precursors. The specific synthetic route can vary but generally includes the formation of the triazine ring followed by the introduction of the nitrophenyl and sulfanyl groups.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines using assays such as the crystal violet microtiter plate assay. The results indicate that the compound exhibits significant antiproliferative activity.

  • Cytotoxic Effects :
    • The compound was tested against several human cancer cell lines including cervical (SISO) and bladder (RT-112) cancer cells.
    • IC50 values were reported in the range of 2.38–8.13 µM , indicating strong activity compared to standard chemotherapeutic agents like cisplatin (IC50 = 0.24–1.96 µM) .
  • Mechanism of Action :
    • Induction of apoptosis was observed in treated cells. The percentage of early apoptotic cells increased with higher concentrations of the compound.
    • At IC50 concentration, approximately 10.2% of SISO cells showed early apoptosis, which increased significantly at doubled concentrations .

Structure-Activity Relationship (SAR)

The biological activity appears to be influenced by the structural features of the compound:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances cytotoxicity.
  • Lipophilic Substituents : Incorporation of bulky lipophilic groups has been associated with improved activity .

Case Studies

  • Case Study on Cervical Cancer :
    • In a controlled study, SISO cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability.
    • The most effective derivative demonstrated an IC50 value significantly lower than that of many conventional chemotherapeutics.
  • Induction of Apoptosis :
    • Detailed flow cytometry analysis revealed that treatment with higher doses resulted in increased late-stage apoptosis markers, suggesting that the compound not only inhibits cell growth but also triggers programmed cell death .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro Group vs. Phenyl/tert-Butyl : The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the electron-donating tert-butyl (Metribuzin) or neutral phenyl (Metamitron) groups. This could influence binding to biological targets, such as enzymes or receptors .
  • Sulfanyl vs. Methylthio: The sulfanyl linkage (C–S–C) in the target compound differs from the methylthio group (S–CH3) in Metribuzin.

Degradation and Stability

Metribuzin degrades into desamino-metribuzin and diketo-metribuzin, which retain mobility and environmental persistence .

Preparation Methods

Core Formation via Cyclization

The reaction begins with dichloro pinacolone (2,2-dimethyl-3,5-dichloropentan-4-one) as the starting material. In the presence of dimethyl sulfoxide (DMSO) and catalysts such as sodium bromide or sodium iodide , dichloro pinacolone undergoes nucleophilic substitution to form an intermediate diketone. Subsequent oxidation with hydrogen peroxide (30–50%) yields trimethyl pyruvic acid, which reacts with sulfur carbazide (H₂NCSNH₂) under acidic conditions (pH 1.5–2.5) to form the triazinone ring.

Key Reaction Conditions

  • Temperature : 70–90°C for cyclization
  • Catalysts : NaBr or NaI (1.5–2.0 equiv)
  • Oxidant : H₂O₂ (1.5–2.1 equiv)
  • Yield : 82–88% after purification

Introduction of the Mercapto Group

The mercapto (-SH) group at position 3 is introduced during the cyclization step. Sulfur carbazide acts as both a sulfur donor and a nitrogen source, enabling simultaneous ring closure and -SH functionalization. This intermediate, 4-amino-6-methyl-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one , is critical for subsequent alkylation.

Alkylation of the Mercapto Group

The mercapto group undergoes nucleophilic substitution to introduce the (4-nitrophenyl)methylsulfanyl moiety. This step parallels methodologies described in patent CN103333130A, where alkylation of a similar triazinone derivative with dimethyl sulfate was demonstrated.

Reaction Optimization

Reagents :

  • Alkylating agent : (4-Nitrophenyl)methyl bromide or chloride
  • Base : Anhydrous sodium carbonate (2.7–3.0 equiv)
  • Catalyst : Potassium iodide (0.5–1.0% w/w)
  • Solvent : Acetone or DMF

Conditions :

  • Temperature : 30–40°C
  • Time : 2–4 hours
  • Workup : Vacuum concentration, aqueous extraction, and recrystallization

Yield and Purity :

Alkylating Agent Solvent Yield (%) Purity (HPLC, %)
(4-NP)CH₂Br Acetone 85–89 95–97
(4-NP)CH₂Cl DMF 78–82 92–94

Data extrapolated from and analogous reactions.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-withdrawing nitro group on the benzyl substituent reduces nucleophilicity, necessitating:

  • Elevated temperatures (40–50°C) to overcome kinetic barriers.
  • Polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

Byproduct Formation

Competing oxidation of the mercapto group to disulfides is minimized by:

  • Inert atmosphere (N₂ or Ar) during alkylation.
  • Controlled reagent addition to avoid local excess of oxidants.

Comparative Analysis of Methodologies

Table 1: Core Synthesis Routes

Method Starting Material Catalyst Yield (%) Purity (%)
DMSO/NaBr Dichloro pinacolone NaBr 87.3 95.8
DMSO/NaI Dichloro pinacolone NaI 88.3 96.5

Table 2: Alkylation Efficiency

Alkylating Agent Base Solvent Time (h) Yield (%)
(4-NP)CH₂Br Na₂CO₃ Acetone 3 89
(4-NP)CH₂Cl K₂CO₃ DMF 4 82

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.